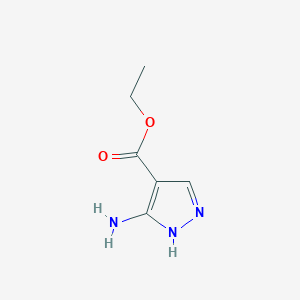

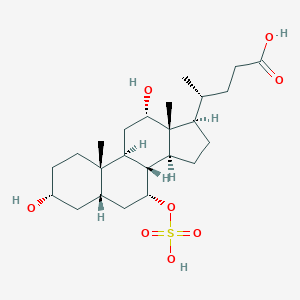

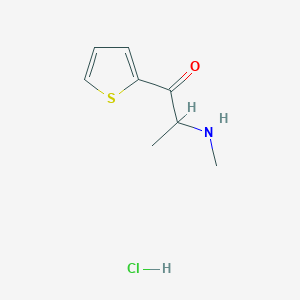

![molecular formula C13H10O3S B164250 methyl 4H-thieno[3,2-c]chromene-2-carboxylate CAS No. 126522-01-8](/img/structure/B164250.png)

methyl 4H-thieno[3,2-c]chromene-2-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

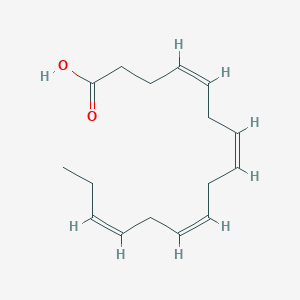

“Methyl 4H-thieno[3,2-c]chromene-2-carboxylate” is a chemical compound with the molecular formula C13H10O3S. It is a derivative of 4H-thieno[3,2-c]chromene, a class of compounds that have been found to possess significant biological activity . Examples of these activities include anti-inflammatory, antiallergic, analgesic, antiparkinsonian, antibacterial, antifungal, and mucolytic effects . These derivatives are also used for the treatment of diabetes, hyperlipidemia, cancer, and symptoms associated with menopause .

Synthesis Analysis

The synthesis of 4H-thieno[3,2-c]chromene derivatives, including “methyl 4H-thieno[3,2-c]chromene-2-carboxylate”, has been achieved through various methods . One method involves the palladium-catalyzed intramolecular arylation of iodo derivatives of 4-(aryloxy)methylthiophene-2-carbaldehydes . The formyl group of 4H-thieno[3,2-c]chromene-2-carbaldehyde can be transformed into the respective nitrile, amide, ester, carboxylic, hydroxamic, or hydroxy group .Molecular Structure Analysis

The molecular structure of “methyl 4H-thieno[3,2-c]chromene-2-carboxylate” has been analyzed in various studies . The compound is part of the 4H-thieno[3,2-c]chromene class, which is characterized by a benzene ring fused to a 5,6-positioned 4H-pyran ring system .Chemical Reactions Analysis

The chemical reactions of 4H-thieno[3,2-c]chromene-2-carbaldehyde, a related compound, have been studied . The formyl group can be transformed into various functional groups, and electrophilic substitution was shown to occur at the C-8 atom . Oxidation with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone in methanol led to 4-methoxy-4H-thieno[3,2-c]chromene-2-carbaldehyde .Physical And Chemical Properties Analysis

The physical and chemical properties of “methyl 4H-thieno[3,2-c]chromene-2-carboxylate” include its molecular formula (C13H10O3S) and molecular weight (246.28 g/mol). Further details about its physical and chemical properties are not available in the retrieved papers.科学的研究の応用

-

Antiulcer Activity

- Field : Medical and Pharmaceutical Research

- Application : 4H-thieno[3,2-c]chromene derivatives have been found to possess high antiulcer activity .

- Methods : The formyl group of 4H-thieno[3,2-c]chromene-2-carbaldehyde was transformed into the respective nitrile, amide, ester, carboxylic, hydroxamic, or hydroxy group .

- Results : The compound 4-methoxy-4H-thieno[3,2-c]chromene-2-carbaldehyde, obtained through oxidation with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone in methanol, was found to possess high antiulcer activity .

-

Treatment of Diabetes and Hyperlipidaemia

- Field : Medical and Pharmaceutical Research

- Application : Derivatives of 4H-thieno[3,2-c]chromene are used for the treatment of diabetes and hyperlipidaemia .

- Methods : The specific methods of application or experimental procedures were not detailed in the source .

- Results : The specific results or outcomes obtained were not detailed in the source .

-

Cancer Treatment

-

Treatment of Symptoms Associated with Menopause

- Field : Gynecology

- Application : Derivatives of 4H-thieno[3,2-c]chromene are used for the treatment of symptoms associated with menopause .

- Methods : The specific methods of application or experimental procedures were not detailed in the source .

- Results : The specific results or outcomes obtained were not detailed in the source .

-

Antipyretic, Anti-inflammatory, Analgesic, and Mucoregulatory Drugs

- Field : Medical and Pharmaceutical Research

- Application : Some derivatives of 4H-thieno[3,2-c]chromene act as antipyretic, anti-inflammatory, analgesic, and mucoregulatory drugs .

- Methods : The specific methods of application or experimental procedures were not detailed in the source .

- Results : The specific results or outcomes obtained were not detailed in the source .

-

Diuretic and Antiparkinson Action

- Field : Neurology and Nephrology

- Application : Some derivatives of 4H-thieno[3,2-c]chromene possess diuretic and antiparkinson action .

- Methods : The specific methods of application or experimental procedures were not detailed in the source .

- Results : The specific results or outcomes obtained were not detailed in the source .

-

Antiallergic Drugs

-

Antibacterial and Antifungal Drugs

- Field : Microbiology

- Application : Some derivatives of 4H-thieno[3,2-c]chromene possess antibacterial and antifungal properties .

- Methods : The specific methods of application or experimental procedures were not detailed in the source .

- Results : The specific results or outcomes obtained were not detailed in the source .

将来の方向性

The significant biological activity of 4H-thieno[3,2-c]chromene derivatives motivates further synthetic studies and characterization of such compounds . Future research may focus on developing more efficient synthesis methods, exploring the mechanisms of action, and evaluating the therapeutic potential of these compounds in various disease models.

特性

IUPAC Name |

methyl 4H-thieno[3,2-c]chromene-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O3S/c1-15-13(14)11-6-8-7-16-10-5-3-2-4-9(10)12(8)17-11/h2-6H,7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSWWLCIIZQNEAE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(S1)C3=CC=CC=C3OC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70393931 |

Source

|

| Record name | methyl 4H-thieno[3,2-c]chromene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70393931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 4H-thieno[3,2-c]chromene-2-carboxylate | |

CAS RN |

126522-01-8 |

Source

|

| Record name | methyl 4H-thieno[3,2-c]chromene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70393931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[4-(4-Ethylcyclohexyl)cyclohexyl]-2-fluoro-1-(trifluoromethoxy)benzene](/img/structure/B164183.png)